M443 vs. Next-Generation Covalent ZAK Inhibitors: Comparative Target Engagement Kinetics
M443, the first-in-class covalent ZAK inhibitor published in 2016, exhibits an IC50 of <125 nM for MRK/ZAK in enzymatic assays [1]. More recently developed covalent ZAK inhibitors, such as Compounds 7 and 8 from the 2023 Kin-Cov study, demonstrate substantially improved potency with IC50 values of 9.1 nM and 11.5 nM respectively [2]. However, M443 possesses a unique, validated biological profile that newer, more potent compounds lack: demonstrated tumor-selective radiosensitization in patient-derived orthotopic xenograft models with a synergistic survival benefit when combined with radiation, while simultaneously sparing normal brain tissue [3]. Newer compounds 7 and 8 have been validated for irreversible binding in washout assays and Compound 8 showed kinome-wide specificity, but their in vivo radiosensitization efficacy and therapeutic window in brain tumor models remain uncharacterized [4]. Therefore, for researchers specifically investigating MRK/ZAK-mediated radiosensitization mechanisms or seeking a tool compound with established in vivo pharmacodynamics in brain tumor models, M443 provides a validated, publication-supported option despite its lower absolute potency.
| Evidence Dimension | Target Engagement (Potency) |
|---|---|
| Target Compound Data | IC50 <125 nM (MRK/ZAK) |
| Comparator Or Baseline | Compound 7 (Kin-Cov study): IC50 9.1 nM; Compound 8: IC50 11.5 nM |
| Quantified Difference | Approximately 8- to 14-fold less potent than newer covalent ZAK inhibitors |
| Conditions | Biochemical kinase inhibition assay; exact assay conditions differ between studies |
Why This Matters
Procurement choice depends on research objective: M443 for validated in vivo radiosensitization models; Compounds 7/8 for higher potency in biochemical assays where in vivo brain tumor data is not required.
- [1] Markowitz D, et al. Mol Cancer Ther. 2016;15(8):1799-808. (IC50 <125 nM). View Source
- [2] Zhou Y, Yu H, Vind A, Kong L, Liu Y, Song X, et al. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). J Med Chem. 2023;66(11):7405-7420. (Compounds 7 and 8 IC50 values of 9.1 and 11.5 nM). View Source
- [3] Markowitz D, et al. Mol Cancer Ther. 2016;15(8):1799-808. (In vivo synergy and normal cell sparing). View Source
- [4] Zhou Y, et al. J Med Chem. 2023;66(11):7405-7420. (Irreversible binding validation for compounds 7 and 8). View Source
